molecular formula C17H13FN2OS2 B5836602 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide

Cat. No. B5836602
M. Wt: 344.4 g/mol
InChI Key: HVJJGHMSCRNRTO-BQYQJAHWSA-N
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Description

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide, also known as FLT3 inhibitor, is a small molecule inhibitor that selectively targets FLT3 tyrosine kinase. FLT3 is a type III receptor tyrosine kinase that is expressed on the surface of leukemic cells and is involved in the proliferation and survival of these cells. FLT3 inhibitors have shown promising results in the treatment of acute myeloid leukemia (AML) and other hematological malignancies.

Mechanism of Action

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide inhibitors selectively target N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide tyrosine kinase, which is overexpressed in leukemic cells. N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide inhibitors block the activation of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide, which leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival. By inhibiting N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide, these inhibitors induce apoptosis in leukemic cells.
Biochemical and Physiological Effects:
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide inhibitors have been shown to induce apoptosis in leukemic cells, both in vitro and in vivo. N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide inhibitors also inhibit the proliferation of leukemic cells and reduce the number of leukemic stem cells. In addition, N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide inhibitors have been shown to enhance the efficacy of chemotherapy in preclinical models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide inhibitors is their selectivity for N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide tyrosine kinase, which reduces off-target effects. N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide inhibitors have also shown promising results in clinical trials, which suggests that they may be effective in the treatment of AML and other hematological malignancies. However, N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide inhibitors may have limitations in terms of resistance development, and more research is needed to understand the mechanisms of resistance to these inhibitors.

Future Directions

There are several future directions for research on N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide inhibitors. One direction is the development of more potent and selective N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide inhibitors. Another direction is the combination of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide inhibitors with other targeted therapies or chemotherapy to enhance their efficacy. In addition, the identification of biomarkers that predict response to N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide inhibitors may help to personalize treatment for AML patients. Finally, the use of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide inhibitors in other hematological malignancies, such as acute lymphoblastic leukemia and myelodysplastic syndromes, should be explored.

Synthesis Methods

The synthesis of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide involves several steps, including the reaction of 2-aminothiazole with 4-fluorobenzyl bromide to form 5-(4-fluorobenzyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 2-thiophenecarboxaldehyde to form N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide. Finally, this compound is reacted with acryloyl chloride to form N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide.

Scientific Research Applications

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide inhibitors have been extensively studied in preclinical and clinical settings for the treatment of AML and other hematological malignancies. N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide mutations are present in approximately 30% of AML patients, and these mutations are associated with poor prognosis. N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide inhibitors have shown promising results in clinical trials, with some patients achieving complete remission.

properties

IUPAC Name

(E)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS2/c18-13-5-3-12(4-6-13)10-15-11-19-17(23-15)20-16(21)8-7-14-2-1-9-22-14/h1-9,11H,10H2,(H,19,20,21)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJJGHMSCRNRTO-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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